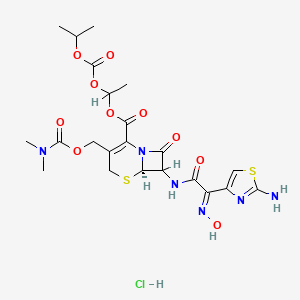
Phenanthrene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenanthrene-1,2-diol is a phenanthrenediol.
Aplicaciones Científicas De Investigación
Phenanthrene Degradation and Environmental Bioremediation : Arthrobacter sp. P1-1 can decompose phenanthrene, including Phenanthrene-1,2-diol, suggesting its potential in environmental bioremediation of polycyclic aromatic hydrocarbon (PAH)-contaminated sites (Seo et al., 2006).
Bioavailability and Trophic Transfer in Ecosystems : The study by Wolfe et al. (2000) investigates the impact of dispersing agents on the bioavailability and trophic transfer of phenanthrene in marine ecosystems, highlighting the ecological implications of Phenanthrene-1,2-diol and similar compounds (Wolfe et al., 2000).
Catalytic Hydrogenation and Hydrogen Storage Applications : Research on the hydrogenation of phenanthrene over NiMo/Al2O3 catalysts, as investigated by Zhang et al. (2016), suggests potential applications of Phenanthrene-1,2-diol in hydrogen storage technology (Zhang et al., 2016).
Anti-Inflammatory and Medicinal Properties : The compound 9,10-Dihydro-2,5-dimethoxyphenanthrene-1,7-diol, closely related to Phenanthrene-1,2-diol, exhibits anti-inflammatory properties, as demonstrated in the study by Datla et al. (2010), which could be relevant for developing new medicinal applications (Datla et al., 2010).
Oxidative Stress Response in Plants : Liu et al. (2009) examined the oxidative stress response to phenanthrene exposure in Arabidopsis thaliana, providing insights into the effects of Phenanthrene-1,2-diol on plant health and phytoremediation processes (Liu et al., 2009).
Cardiac Effects in Zebrafish Models : Zhang et al. (2013) reported that phenanthrene exposure can cause cardiac arrhythmia in embryonic zebrafish, implicating the potential cardiac effects of Phenanthrene-1,2-diol in aquatic organisms (Zhang et al., 2013).
Synthetic Chemistry Applications : The synthesis and study of 2,3-diiodoindenes and their role in constructing 13H-indeno[1,2-l]phenanthrenes, as researched by Zhou et al. (2012), highlights the chemical versatility and potential applications of Phenanthrene-1,2-diol in synthetic chemistry (Zhou et al., 2012).
Cytotoxic and Anti-Inflammatory Activities : The study by Ma et al. (2016) identified phenanthrenes with cytotoxic and anti-inflammatory activities, indicating the potential therapeutic applications of compounds similar to Phenanthrene-1,2-diol (Ma et al., 2016).
Propiedades
Número CAS |
19551-04-3 |
|---|---|
Fórmula molecular |
C14H10O2 |
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
phenanthrene-1,2-diol |
InChI |
InChI=1S/C14H10O2/c15-13-8-7-11-10-4-2-1-3-9(10)5-6-12(11)14(13)16/h1-8,15-16H |
Clave InChI |
HNMUTKMLCMUDSB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3O)O |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3~{R})-8-methoxy-3-methyl-3-oxidanyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B1244133.png)
![(1R,4R)-4-[[(2S,4S)-4-hydroxy-2-methyl-1-oxo-3,3a-dihydro-2H-imidazo[1,2-a]indol-4-yl]methyl]-1-methyl-2,4-dihydro-1H-pyrazino[2,1-b]quinazoline-3,6-dione](/img/structure/B1244135.png)


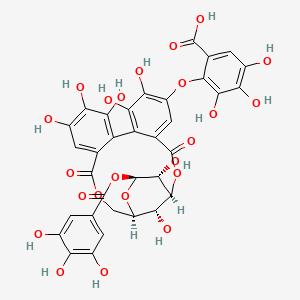
![(1aR,2S,5R,5aR,6S,8aS,9R,10aR)-1a,2,5,5a,6,9,10,10a-Octahydro-5,5a,6-trihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-1H-2,8a-methanocyclopenta[a]cyclopropa[e]cyclodecen-11-one](/img/structure/B1244141.png)

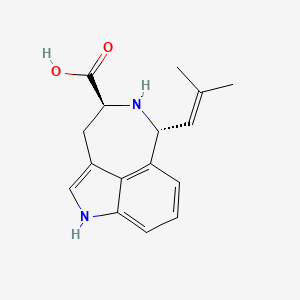
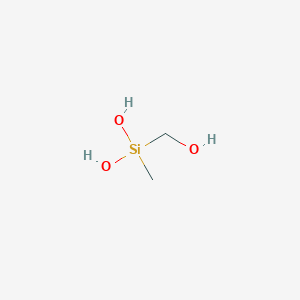
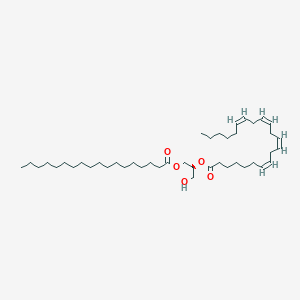

![1-S-[3-hydroxy-3-methyl-N-(sulfooxy)butanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1244150.png)
![2-acetamidoacetic acid;4-[(E)-[(4-carbamimidoylphenyl)hydrazinylidene]methyl]benzenecarboximidamide](/img/structure/B1244152.png)
